4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Historical Evolution of Pyridazinone-Sulfonamide Hybrid Molecules
The convergence of pyridazinone and sulfonamide chemistry emerged from parallel advancements in both fields. Sulfonamides gained prominence with sulfanilamide’s 1937 antibacterial debut, leading to over 100 FDA-approved derivatives targeting diverse pathologies (Table 1). Pyridazinones entered medicinal chemistry in the 1950s through diuretics like bendroflumethiazide, with subsequent applications in cardiovascular and antidiabetic therapies.
Table 1. Milestones in Sulfonamide-Pyridazinone Hybrid Development
| Era | Key Advancement | Therapeutic Impact |
|---|---|---|
| 1930s-50s | Sulfonamide antibiotics (e.g., sulfadiazine) | Antimicrobial revolution |
| 1960s-80s | Pyridazinone diuretics (e.g., bendroflumethiazide) | Hypertension management |
| 1990s-10s | Hybrid scaffolds for multi-target therapies | Diabetes, inflammation, oncology |
| 2020s | Thiophene-integrated derivatives | Enhanced bioavailability & selectivity |
The critical shift occurred when Rathish et al. demonstrated pyridazinone-sulfonamide hybrids’ antidiabetic potential through >50% blood glucose reduction in murine models. Subsequent work by Moreno-Díaz and Navarrete-Vázquez established structure-activity relationships (SAR) linking electron-donating groups (EDGs) like methoxy to enhanced target engagement. These findings catalyzed the design of advanced hybrids incorporating heteroaromatic systems like thiophene to modulate π-π stacking and metabolic stability.
Academic Significance in Heterocyclic Chemistry
This compound’s architecture showcases three key heterocyclic principles:
- Bioisosteric Replacement : The sulfonamide group (-SO₂NH-) serves as a carboxylic acid bioisostere, improving membrane permeability while maintaining hydrogen-bonding capacity.
- Ring Tautomerism : The pyridazinone core exists in keto-enol equilibrium (Fig. 1A), enabling dual hydrogen bond donor/acceptor functionality critical for enzyme inhibition.
- Conformational Restriction : Ethyl linkage between pyridazinone and sulfonamide restricts rotational freedom, enhancing binding pocket complementarity.
Recent syntheses employ innovative strategies like:
- Microwave-assisted Claisen condensation for arylidene keto intermediates
- Friedel-Crafts acylation with succinic anhydride for fused-ring systems
- Metal/acid reduction of nitro precursors to amine-functionalized pyridazinones
These methods address historical challenges in achieving regioselective substitution at pyridazinone’s N-1 and C-3 positions – a prerequisite for attaching thiophene and sulfonamide moieties.
Research Motivation and Scientific Rationale
Four factors drive interest in this hybrid:
- Multitarget Potential : Pyridazinones inhibit phosphodiesterases (PDEs) and tyrosine phosphatases (PTPs), while sulfonamides target carbonic anhydrases (CAs) and cyclooxygenases (COXs). The combination may enable synergistic modulation of interconnected pathways.
- Metabolic Optimization : Methoxy and methyl groups on the benzenesulfonamide moiety reduce cytochrome P450-mediated oxidation, as demonstrated in pharmacokinetic studies of analog 36c .
- Spatiotemporal Control : Thiophene’s electron-rich system facilitates π-cation interactions with target proteins, while its sulfur atom may enable disulfide-mediated prodrug activation.
- Resistance Mitigation : Hybridization counters target mutation-induced resistance, evidenced by pyridazinone-sulfonamides retaining efficacy against multidrug-resistant Staphylococcus aureus strains.
Theoretical Framework and Conceptual Boundaries
The molecule’s design aligns with three theoretical models:
- Hammett Electronic Theory : EDGs (methoxy) at the sulfonamide’s para-position increase electron density, enhancing sulfonamide’s hydrogen-bond acceptor capacity (σ~para~ = -0.27).
- Craig Plot Analysis : Thiophene’s π-excessive nature (ionization potential ≈ 8.87 eV) complements pyridazinone’s π-deficient system, creating charge-transfer complexes with target proteins.
- Molecular Topology : The 2-(pyridazinone)ethyl chain adopts a gauche conformation (dihedral angle ≈ 67°), positioning sulfonamide’s SO₂ group for optimal Van der Waals contacts.
Critical boundaries include:
- Exclusion of ortho-substituents on the benzenesulfonamide to prevent steric clash with pyridazinone’s C-3 thiophene
- Limitation to monocyclic thiophene derivatives to maintain LogP <5 (predicted LogP = 3.2 for this compound)
- Restriction of sulfonamide N-alkylation to ethyl groups for balanced hydrophilicity (clogS = -4.2)
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13-12-18(14(2)11-16(13)26-3)28(24,25)20-8-9-22-19(23)7-6-15(21-22)17-5-4-10-27-17/h4-7,10-12,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQWAHPFGWMMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. This article aims to summarize the biological activity of this compound based on available research findings.
The chemical formula for this compound is , with a molecular weight of 419.5 g/mol. Its structure includes a sulfonamide group, which is often associated with various pharmacological properties.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of various derivatives related to the compound . For instance, a study on pyrazole derivatives indicated that modifications to the structure can significantly influence antibacterial potency. Compounds with similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 0.50 µg/mL against pathogenic isolates, outperforming traditional antibiotics like Erythromycin and Amikacin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | 0.25 - 0.50 | 0.125 - 0.25 | |
| Erythromycin | 8 - 64 | 16 - 128 | |
| Amikacin | 32 - 128 | Not specified |
The presence of electron-donating groups like methoxy in the structure has been shown to enhance antibacterial activity by increasing electron density at the active site of the target bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives has also been explored, particularly their ability to inhibit cyclooxygenase enzymes (COX). Research indicates that certain derivatives exhibit selective COX-II inhibition, which is crucial for reducing inflammation without significant gastrointestinal side effects associated with non-selective COX inhibitors .
Table 2: COX Inhibition Potency
These findings suggest that compounds similar to 4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide may possess significant anti-inflammatory properties.
Case Studies and Research Findings
In a comparative study involving various pyrazole derivatives, it was noted that structural modifications could lead to enhanced bioactivity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The most effective compounds demonstrated over 80% inhibition of biofilm formation, highlighting their potential as therapeutic agents in treating biofilm-associated infections .
Comparison with Similar Compounds
Sulfonamide Derivatives
The target compound shares structural homology with benzenesulfonamide derivatives synthesized in . For example, compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature sulfonyl groups but differ in their heterocyclic systems. Key distinctions include:
- Substituent effects : The target’s 4-methoxy-2,5-dimethyl substitution on the benzene ring increases steric bulk and electron-donating capacity compared to halogenated (X = Cl, Br) or unsubstituted (X = H) analogs in . This may enhance lipophilicity (logP) and alter binding interactions.
- Spectral data: IR spectra of sulfonamides in show νS=O stretches at ~1250 cm⁻¹ and νC=O at ~1660–1680 cm⁻¹, consistent with the target compound’s sulfonamide and pyridazinone carbonyl groups. However, the absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from thione-containing analogs .
Pyridazinone and Related Heterocycles
The pyridazinone core is structurally analogous to pyrimidinone systems (e.g., compound 9 in ). Differences include:
- Nitrogen arrangement: Pyridazinone has two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyrimidinone’s alternating nitrogen positions.
- Substituent effects : The thiophen-2-yl group in the target compound introduces sulfur-mediated π-stacking and redox activity, contrasting with the terpene-linked thioether in ’s compound 9 , which may confer different metabolic pathways .
Thiophene-Containing Analogs
Thiophene substituents are common in bioactive molecules. For example, ’s compound 11a ((2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo-pyrimidine) uses a furan substituent (5-methylfuran-2-yl). Key comparisons:
- Spectral shifts : The thiophene’s NMR signals (e.g., δ ~7.29 ppm for ArH in thiophene) differ from furan’s δ ~6.56 ppm (compound 11a ), reflecting distinct aromatic environments .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s higher molecular weight (454.54) reflects its extended ethylamine bridge and dual heterocycles.
- IR data confirm the presence of sulfonamide (S=O) and pyridazinone (C=O) groups, absent in triazole-thiones () or thiazolo-pyrimidines ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
